![molecular formula C17H21FN2O B14230995 4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol CAS No. 627523-01-7](/img/structure/B14230995.png)
4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol is a chemical compound with a complex structure that includes a fluorophenyl group, an aminoethyl chain, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluorobenzylamine with ethylene diamine under controlled conditions to form the intermediate 2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethanol. This intermediate is then subjected to further reactions, including oxidation and substitution, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may also be employed to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups .
Scientific Research Applications
4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in disease.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(((4-Fluorophenyl)amino)methyl)phenol
- 4-Fluoro-2-[(methylamino)methyl]phenol
- Phenol, 4-[2-(methylamino)ethyl]-
Uniqueness
4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
627523-01-7 |
|---|---|
Molecular Formula |
C17H21FN2O |
Molecular Weight |
288.36 g/mol |
IUPAC Name |
4-[2-[2-[(2-fluorophenyl)methylamino]ethylamino]ethyl]phenol |
InChI |
InChI=1S/C17H21FN2O/c18-17-4-2-1-3-15(17)13-20-12-11-19-10-9-14-5-7-16(21)8-6-14/h1-8,19-21H,9-13H2 |
InChI Key |
AWFJNPYYGHFXSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCNCCC2=CC=C(C=C2)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


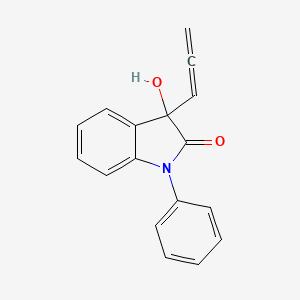
![4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one](/img/structure/B14230924.png)
![4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide](/img/structure/B14230925.png)
![2,2',2''-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene](/img/structure/B14230928.png)
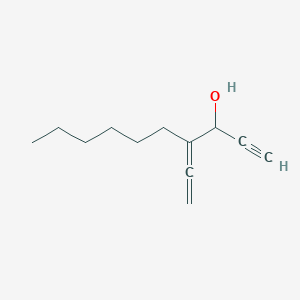
![1,3,6,8-Tetra([1,1'-biphenyl]-2-yl)pyrene](/img/structure/B14230934.png)
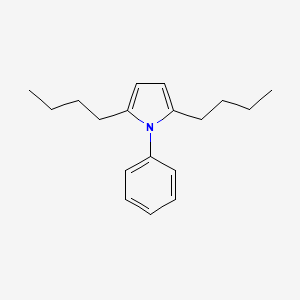

![4-[4-(2-Hydroxypropan-2-yl)cyclohexylidene]butanal](/img/structure/B14230959.png)
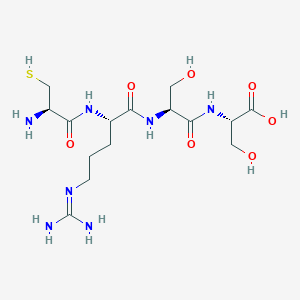

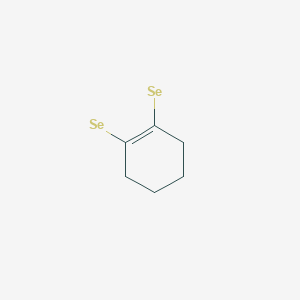
![N~1~-[(3-Fluorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine](/img/structure/B14230985.png)
![Methyl 4-[(prop-2-yn-1-yl)oxy]but-2-yn-1-yl carbonate](/img/structure/B14230986.png)
